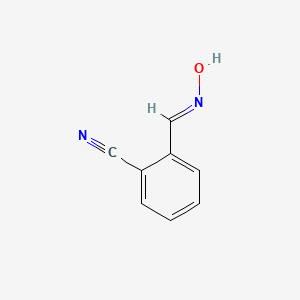![molecular formula C22H17FN4O4S2 B2769102 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide CAS No. 886906-96-3](/img/structure/B2769102.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. ABT-737 has been extensively studied for its potential as an anti-cancer agent, and its mechanism of action and biochemical and physiological effects have been well characterized.
作用機序
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide targets the Bcl-2 family of proteins, which regulate apoptosis in cells. Specifically, this compound binds to the BH3 binding groove of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins. By binding to these proteins, this compound prevents them from inhibiting the pro-apoptotic proteins, such as Bax and Bak. This results in the activation of the apoptotic pathway and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It induces apoptosis in cancer cells, but has little effect on normal cells. This compound has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models.
実験室実験の利点と制限
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied, and its mechanism of action and biochemical and physiological effects are well characterized. However, this compound also has some limitations. It is not effective against all types of cancer, and some cancer cells may develop resistance to this compound over time. In addition, this compound has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are a number of future directions for research on N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide. One area of interest is the development of new analogs of this compound that may have improved efficacy or reduced toxicity. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to this compound. Finally, there is interest in combining this compound with other anti-cancer agents to improve its effectiveness in treating cancer.
合成法
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-amino-N-(6-bromo-2-benzothiazolyl)acetamide and 4-fluorobenzenesulfonyl chloride. The reaction proceeds through several steps, including the formation of an intermediate and the addition of a benzamide group. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the Bcl-2 family of proteins. This compound has been studied in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been tested in animal models of cancer, with promising results.
特性
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4S2/c1-13(28)24-17-8-11-19-20(12-17)32-22(25-19)26-21(29)14-2-6-16(7-3-14)27-33(30,31)18-9-4-15(23)5-10-18/h2-12,27H,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUUIIMKFMNUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,4-dimethylpiperazin-2-yl)methyl]prop-2-enamide](/img/structure/B2769020.png)
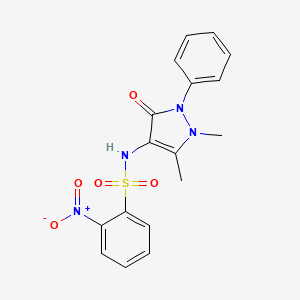
![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2769027.png)
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
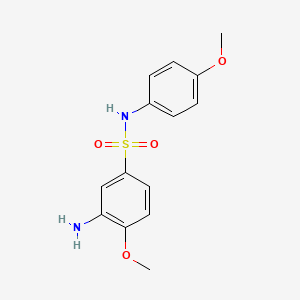
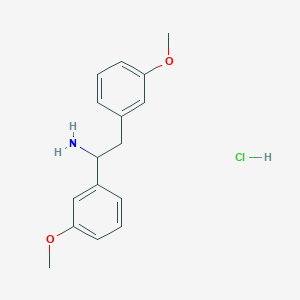
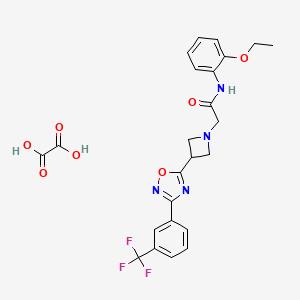
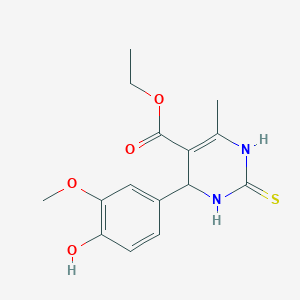
![2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane](/img/structure/B2769038.png)
